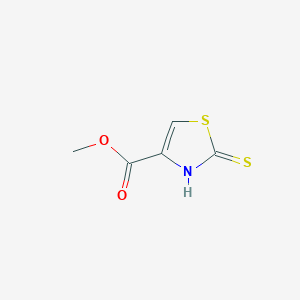

Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-sulfanylidene-3H-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S2/c1-8-4(7)3-2-10-5(9)6-3/h2H,1H3,(H,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBEZFQXSZFDKNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189152-72-5 | |

| Record name | methyl 2-sulfanyl-1,3-thiazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Equilibrium: A Technical Guide to Tautomerism in 2-Mercaptothiazole Derivatives and Esters

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of the tautomeric phenomena inherent to 2-mercaptothiazole and its derivatives. As a scaffold of significant interest in medicinal chemistry and materials science, a comprehensive understanding of its structural nuances is paramount for predictable and optimized applications.[1][2][3][4] We will delve into the core principles of the thione-thiol equilibrium, the analytical methodologies for its characterization, and the strategic implications for synthetic chemistry and drug design.

The Duality of 2-Mercaptothiazole: Understanding the Thione-Thiol Tautomerism

2-Mercaptothiazole and its derivatives exist as a dynamic equilibrium between two tautomeric forms: the thione form (thiazolidine-2-thione) and the thiol form (2-mercaptothiazole). This prototropic tautomerism involves the migration of a proton between the nitrogen and sulfur atoms of the heterocyclic ring.

Caption: The thione-thiol tautomeric equilibrium in 2-mercaptothiazole.

Experimental and computational studies have consistently demonstrated that the equilibrium overwhelmingly favors the thione tautomer in both solid and solution phases.[5] This preference can be attributed to the greater thermodynamic stability of the C=S double bond compared to the C=N double bond within this heterocyclic system, as well as favorable resonance stabilization of the thione form.[6]

Influencing the Equilibrium: The Role of Solvents and Substituents

While the thione form is predominant, the position of the tautomeric equilibrium is not static and can be influenced by environmental factors, primarily the solvent, and by the electronic nature of substituents on the thiazole ring.

Solvent Effects: A Shift in the Balance

The choice of solvent can subtly alter the tautomeric ratio. This is a critical consideration in experimental design, as it can impact reaction outcomes and spectroscopic measurements. The general principle is that polar, protic solvents tend to further stabilize the more polar thione tautomer through hydrogen bonding interactions.[7][8]

Caption: Influence of solvent polarity on the thione-thiol equilibrium.

| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Rationale |

| Water | 80.1 | Thione | High polarity and hydrogen bonding capacity strongly stabilize the polar thione form.[5][7] |

| Ethanol | 24.5 | Thione | A polar protic solvent that stabilizes the thione tautomer through hydrogen bonding.[7][8] |

| Acetonitrile | 37.5 | Thione | A polar aprotic solvent that favors the more polar thione form. |

| Dioxane | 2.2 | Thione (with a slight increase in thiol) | Lower polarity reduces the stabilization of the thione form compared to polar solvents.[7] |

| Chloroform | 4.8 | Thione | Moderately polar, still favoring the thione tautomer. |

Table 1. General influence of common solvents on the tautomeric equilibrium of 2-mercaptothiazole derivatives.

Substituent Effects: Fine-Tuning the Equilibrium

The electronic nature of substituents at the C4 and C5 positions of the thiazole ring can also influence the tautomeric equilibrium, although to a lesser extent than solvent effects.

-

Electron-donating groups (EDGs) , such as alkyl groups, can slightly increase the electron density on the ring nitrogen, which may marginally favor the thione form.

-

Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, can decrease the basicity of the ring nitrogen, potentially causing a small shift towards the thiol form.

A comprehensive understanding of these subtle electronic influences is crucial for the rational design of derivatives with specific properties.

Characterization of Tautomers: A Multi-faceted Approach

A combination of spectroscopic and analytical techniques is employed to elucidate the tautomeric state of 2-mercaptothiazole derivatives.

UV-Vis Spectroscopy: A First Glimpse

UV-Vis spectroscopy provides a rapid and convenient method for observing the tautomeric equilibrium. The thione and thiol forms exhibit distinct absorption maxima due to differences in their electronic structures. The thione tautomer typically displays a strong absorption band at a longer wavelength (around 325 nm) corresponding to a π → π* transition of the thioamide chromophore. The thiol form, if present, would absorb at a shorter wavelength.

-

Solution Preparation:

-

Prepare stock solutions of the 2-mercaptothiazole derivative in a range of solvents of varying polarity (e.g., ethanol, acetonitrile, dioxane). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

-

Rationale: Using a range of solvents allows for the observation of any solvent-dependent shifts in the equilibrium. The low concentration minimizes intermolecular interactions.

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Set the wavelength range to scan from 200 to 400 nm.

-

Use the corresponding pure solvent as a blank for baseline correction.

-

Rationale: A wide scan range ensures the capture of all relevant absorption bands. Baseline correction is essential for accurate absorbance measurements.

-

-

Data Acquisition:

-

Record the absorption spectrum for each solution.

-

Identify the wavelength of maximum absorbance (λ_max) for the prominent peaks.

-

Rationale: The position of λ_max is indicative of the predominant tautomeric form.

-

-

Data Interpretation:

-

A strong absorption band in the region of 320-330 nm is characteristic of the thione tautomer.

-

Compare the spectra across different solvents. A shift in the intensity or position of the absorption bands can indicate a change in the tautomeric equilibrium.

-

Rationale: By comparing the spectra to those of "locked" S-alkylated (thiol) and N-alkylated (thione) derivatives, a more definitive assignment of the tautomeric form can be made.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Answer

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the predominant tautomer in solution.[9] Both ¹H and ¹³C NMR provide distinct chemical shifts for the nuclei in the thione and thiol forms.

-

¹H NMR: The most telling signal is that of the proton attached to the heteroatom. In the thione form, this proton is on the nitrogen atom (N-H) and typically resonates as a broad singlet in the downfield region (around 10-13 ppm). In the thiol form, the proton is on the sulfur atom (S-H) and would appear at a significantly different chemical shift, typically more upfield.

-

¹³C NMR: The chemical shift of the C2 carbon is highly indicative of the tautomeric form. In the thione tautomer (C=S), the C2 carbon is significantly deshielded and resonates at a downfield chemical shift (typically >180 ppm). In the thiol form (S-C=N), this carbon would be more shielded and appear at a lower chemical shift.

-

Sample Preparation:

-

Dissolve 5-10 mg of the 2-mercaptothiazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

-

Rationale: Deuterated solvents are necessary to avoid large solvent signals that would obscure the analyte signals. DMSO-d₆ is often a good choice as it is a polar aprotic solvent that can dissolve a wide range of compounds and its residual proton signal does not typically interfere with the N-H region.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize the spectral width to include the downfield region where the N-H proton is expected to appear.

-

Rationale: Higher field strength provides better signal dispersion and resolution.

-

-

Data Acquisition and Processing:

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the data using appropriate software (e.g., Fourier transformation, phasing, and baseline correction).

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Rationale: Proper data processing is crucial for accurate chemical shift determination and integration.

-

-

Data Interpretation:

-

Identify the broad singlet in the downfield region (typically 10-13 ppm in DMSO-d₆) corresponding to the N-H proton of the thione tautomer.

-

Integrate the signals to determine the relative populations of the tautomers if both are present in detectable amounts.

-

Rationale: The chemical shift and broadening of the N-H proton are characteristic features that confirm the predominance of the thione form.

-

X-ray Crystallography: The Solid-State Picture

Single-crystal X-ray diffraction provides definitive structural information in the solid state. For 2-mercaptothiazole and its derivatives, crystallographic studies have consistently confirmed the predominance of the thione tautomer in the crystal lattice.[10] This technique allows for the precise measurement of bond lengths, confirming the presence of a C=S double bond and an N-H single bond.

Locking the Tautomer: The Chemistry of 2-Mercaptothiazole Esters and Ethers

The tautomeric equilibrium can be "locked" into the thiol form through the synthesis of S-alkylated (thioethers) or S-acylated (thioesters) derivatives. This is a valuable synthetic strategy for several reasons:

-

Probing Biological Activity: By synthesizing the locked thiol derivative, researchers can investigate whether the biological activity of a 2-mercaptothiazole-based compound is attributable to the thione tautomer, the thiol tautomer, or the deprotonated thiolate.[2][11]

-

Synthetic Intermediates: The S-alkylated derivatives are versatile intermediates for further functionalization.[12]

-

Pro-drugs: Esterification of the thiol group can be employed as a pro-drug strategy to improve physicochemical properties such as lipophilicity and membrane permeability.

The synthesis of these derivatives typically involves the reaction of the sodium or potassium salt of 2-mercaptothiazole with an appropriate alkyl halide or acyl chloride.[2]

Caption: Synthetic routes to lock the thiol tautomer.

Implications for Drug Development and Materials Science

The tautomeric nature of 2-mercaptothiazole derivatives has profound implications for their application in drug discovery and materials science.

-

Pharmacokinetics and Pharmacodynamics: The predominant tautomer in a physiological environment will dictate the molecule's interactions with biological targets. Differences in polarity, hydrogen bonding capacity, and shape between tautomers can significantly affect receptor binding, enzyme inhibition, and membrane transport.[13][14] A thorough understanding of the tautomeric equilibrium is therefore essential for structure-activity relationship (SAR) studies.

-

Material Properties: In materials science, the tautomeric form can influence properties such as crystal packing, solubility, and reactivity in polymerization processes.

Conclusion: A Call for Rigorous Characterization

The thione-thiol tautomerism of 2-mercaptothiazole derivatives is a fundamental aspect of their chemistry that cannot be overlooked. As this guide has detailed, the equilibrium is heavily skewed towards the thione form, but can be subtly influenced by the molecular environment and substitution patterns. For researchers and developers working with these valuable compounds, a rigorous and multi-faceted approach to characterization is not merely an academic exercise, but a prerequisite for predictable, reproducible, and ultimately successful application. The protocols and principles outlined herein provide a robust framework for navigating this fascinating and critical aspect of heterocyclic chemistry.

References

-

Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PMC. [Link]

-

Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Semantic Scholar. [Link]

-

Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. ResearchGate. [Link]

-

SYNTHESIS OF DERIVATIVES OF 4,5-DIMETHYL-2-MERCAPTOTHIAZOLE. ACS Publications. [Link]

-

Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. MDPI. [Link]

-

Experiment 6 Thione-Thiol Tautomerism in Co(II) complexes. UMass Amherst. [Link]

-

A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. ResearchGate. [Link]

-

2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications. Bentham Science. [Link]

-

The Tautomerism of Heterocycles: Five-membered Rings with Two or More Heteroatoms. ResearchGate. [Link]

-

Spectrophotometric Determination of 2-Mercaptobenzothiazole in Cooling Water System. Asian Publication Corporation. [Link]

-

NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Bentham Science. [Link]

-

A panoramic view on synthetic applications of α-oxothioamides: a highly regioselective synthesis of 2-acyl-4-(het)arylthiazoles and thioethers. RSC Publishing. [Link]

-

Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. PMC. [Link]

-

The thione-thiol tautomerism in simple thioamides. SciSpace. [Link]

-

Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity. PubMed. [Link]

-

Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing. [Link]

-

Why is the thione tautomeric form of 2-Mercaptopyridine favoured?. Stack Exchange. [Link]

-

Overview of the Chemistry of 2-Thiazolines. ACS Publications. [Link]

-

experimental and theoretical spectroscopic study of thione-thiol tautomerism of new hybrides. Lviv Polytechnic National University. [Link]

-

PROTOTROPIC TAUTOMERISM OF HETEROAROMATIC COMPOUNDS. LOCKSS. [Link]

-

Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. [Link]

-

Thiazole synthesis. Organic Chemistry Portal. [Link]

-

Quantum Simulation of Preferred Tautomeric State Prediction. arXiv.org. [Link]

-

Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing. [Link]

-

Novel ditopic 2-mercaptothiazoles and their sodium salts: synthesis, structural diversity and luminescence. RSC Publishing. [Link]

-

Let's not forget tautomers. PMC. [Link]

-

Synthesis, X-ray Analysis, Biological Evaluation and Molecular Docking Study of New Thiazoline Derivatives. ResearchGate. [Link]

-

15N NMR: Iminothiol‐thioamide tautomerism of 2‐mercaptobenzazoles and 1‐methyl‐2‐mercaptoimidazole. ResearchGate. [Link]

-

2-Thiazolidinethione. PubChem. [Link]

-

Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. SciSpace. [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. PMC. [Link]

-

EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU Core Research Facilities. [Link]

-

STUDIES IN THE HETEROCYCLIC SERIES. IX. SYNTHESIS OF HETEROCYCLIC THIOLS. University of Florida. [Link]

-

The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. JOCPR. [Link]

-

a study on Tautomeric equilibria. Nigerian Journal of Science and Environment. [Link]

-

(PDF) Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. ResearchGate. [Link]

-

Solution Nuclear Magnetic Resonance Spectroscopy. University of Texas Health Science Center at San Antonio. [Link]

-

Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. PMC. [Link]

-

EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Joseph A DiVerdi. [Link]

-

Experimental and Theoretical Spectroscopic Study of Thione-Thiol Tautomerism of New Hybrides 1,3,4-Oxadiazole-2-thion with Acridine-9(10H)-one. ResearchGate. [Link]

-

Let's not forget tautomers. PMC. [Link]

Sources

- 1. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Mercaptothiazole | C3H3NS2 | CID 1201387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review - MedCrave online [medcraveonline.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. benthamscience.com [benthamscience.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and biological evaluation of 2-mercapto-1,3-benzothiazole derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

Solubility profile of Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate in organic solvents

Executive Summary

Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate (CAS: 103978-65-4), also known as Methyl 2-mercaptothiazole-4-carboxylate, is a critical heterocyclic building block in the synthesis of bioactive thiazole derivatives, including antimicrobial and anticancer agents. Its solubility profile is governed by the equilibrium between its thione (NH) and thiol (SH) tautomers, which significantly influences solvent interaction, purification efficiency, and formulation stability.

This guide provides a comprehensive technical analysis of the compound's solubility behavior, theoretical grounding, and a validated experimental protocol for generating precise mole-fraction data. It moves beyond simple "soluble/insoluble" binaries to establish a thermodynamic framework for process optimization.

Physicochemical Characterization & Solubility Prediction

Before initiating wet-lab profiling, one must understand the structural determinants of solubility for this compound.

Table 1: Physicochemical Properties

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Formula | C₆H₇NO₂S₂ | Moderate polarity due to ester and thio-groups. |

| Molecular Weight | 189.26 g/mol | Low MW facilitates dissolution in small-molecule solvents. |

| Physical State | Solid (Yellow Crystalline) | High lattice energy requires overcoming fusion enthalpy ( |

| LogP (Predicted) | ~1.2 - 1.5 | Lipophilic; suggests poor water solubility, good organic solubility. |

| pKa (Acidic) | ~6.5 (Thiol group) | Soluble in dilute alkali (NaOH, KOH) via salt formation. |

| Tautomerism | Thione (major) | Thione form prefers polar aprotic solvents; Thiol form interacts with bases. |

Predicted Solubility Ranking (Like-Dissolves-Like)

Based on the Hansen Solubility Parameters (HSP) of analogous thiazoles (e.g., 2-mercaptobenzothiazole), the solubility hierarchy is:

-

High Solubility: Polar Aprotic (DMSO, DMF) > Chlorinated (DCM, Chloroform).

-

Moderate Solubility: Polar Protic (Hot Ethanol, Methanol) > Esters (Ethyl Acetate).

-

Low/Anti-Solvent: Water, Aliphatic Hydrocarbons (Hexane, Heptane).

Qualitative Solubility Profile

The following classification is derived from synthesis workups and recrystallization protocols for thiazole-4-carboxylates.

Table 2: Solvent Compatibility Guide

| Solvent Class | Solvent | Solubility Status | Process Application |

| Chlorinated | Dichloromethane (DCM) | Excellent | Extraction solvent; Chromatography eluent. |

| Alcohols | Methanol, Ethanol | Good (Hot) / Moderate (Cold) | Primary Recrystallization Solvent. |

| Esters | Ethyl Acetate | Moderate | Co-solvent for crystallization. |

| Aprotic | DMSO, DMF, Acetonitrile | High | Reaction medium; difficult to remove. |

| Hydrocarbons | Hexane, Toluene | Poor | Anti-solvent to induce precipitation. |

| Aqueous | Water (pH 7) | Insoluble | Wash solvent for removing inorganic salts. |

| Aqueous Base | 1M NaOH / Na₂CO₃ | Soluble | Dissolves as thiolate anion; used for purification. |

Validated Experimental Protocol: Isothermal Saturation Method

Since specific mole-fraction data is not standard in open literature for this CAS, researchers must generate their own curves for precise process design (e.g., cooling crystallization). This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation errors.

Workflow Diagram

Caption: Step-by-step Isothermal Saturation workflow ensuring thermodynamic equilibrium and accurate quantification.

Detailed Methodology

-

Preparation: Add excess this compound to 10 mL of the target solvent (e.g., Ethanol) in a jacketed glass vessel.

-

Equilibration: Stir at constant temperature (

) for 24–48 hours. -

Sampling: Stop stirring and allow solids to settle for 30 minutes. Withdraw supernatant using a syringe filter (0.45 µm PTFE). Crucial: The syringe and filter must be pre-heated to the solution temperature to prevent premature crystallization.

-

Quantification:

-

Gravimetric: Evaporate solvent in a tared dish and weigh the residue (Standard Deviation < 1%).

-

HPLC: Dilute with mobile phase (Acetonitrile:Water) and analyze at

(typically 270-290 nm).

-

Thermodynamic Modeling & Analysis

Once data is collected, it must be modeled to predict solubility at unmeasured temperatures. The dissolution of thiazole derivatives is typically endothermic (

Recommended Models

1. Modified Apelblat Equation:

Best for correlating solubility (

-

A, B, C: Empirical parameters determined by regression.

-

Use Case: Interpolating solubility for cooling crystallization curves.

2. van't Hoff Equation:

Used to determine thermodynamic parameters.

-

Plot:

vs -

Slope:

. -

Intercept:

.

Thermodynamic Logic Flow

Caption: Logical progression from raw solubility data to process engineering parameters.

Application: Recrystallization Process Design

Based on the solubility differential, the following purification strategy is recommended for obtaining high-purity (>99%) this compound.

Solvent System: Ethanol (Solvent) + Water or Hexane (Anti-solvent).

-

Dissolution: Suspend crude solid in Ethanol (10 mL/g). Heat to reflux (78°C) until fully dissolved.

-

Filtration: Perform hot filtration to remove insoluble mechanical impurities.

-

Crystallization:

-

Method A (Cooling): Cool slowly (10°C/hour) to 0-5°C.

-

Method B (Anti-solvent): At 40°C, slowly add Hexane dropwise until turbidity persists, then cool to 0°C.

-

-

Isolation: Filter the crystals and wash with cold Ethanol/Hexane (1:1).

-

Drying: Vacuum dry at 40°C (Melting point is ~128°C, so avoid excessive heat).

References

-

VulcanChem. (n.d.). This compound Product Profile. Retrieved from

-

Organic Syntheses. (n.d.). Synthesis of Thiazole-4-carboxylates via Condensation. Org. Synth. Coll. Vol. 6. Retrieved from

- Zhang, Y., et al. (2020). Investigation on 2‑Mercapto-5-methyl-1,3,4-thiadiazole Solubility in Organic Solvents. Journal of Chemical & Engineering Data.

-

Santa Cruz Biotechnology. (n.d.). 2-Methyl-1,3-thiazole-4-carboxylic acid Properties. Retrieved from

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from

Methodological & Application

Application Note: One-Pot Synthesis of Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate

Abstract & Strategic Overview

This application note details a robust, scalable one-pot Hantzsch thiazole synthesis for Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate (also referred to as methyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate). This scaffold is a critical pharmacophore in drug discovery, serving as a precursor for diverse bioactive molecules including antibiotics (e.g., cephalosporins), antitumor agents, and anti-inflammatory drugs.

The protocol prioritizes an in-situ generation strategy for the dithiocarbamate intermediate. Ammonium dithiocarbamate is commercially available but frequently suffers from degradation (releasing H₂S) upon storage. Generating it in situ from carbon disulfide and ammonia immediately prior to condensation with methyl bromopyruvate ensures high atom economy, safety, and reproducibility.

Key Advantages of This Protocol

-

Atom Economy: Eliminates isolation of unstable dithiocarbamate intermediates.

-

Scalability: The precipitation-based workup avoids chromatography for multigram scales.

-

Purity: Delivers crystalline product (>95% purity) suitable for direct downstream derivatization.

Reaction Mechanism & Logic

The synthesis follows the classic Hantzsch Thiazole Synthesis pathway. The reaction proceeds through the nucleophilic attack of the dithiocarbamate sulfur on the

Mechanistic Pathway (DOT Visualization)

Figure 1: Stepwise mechanistic flow from in-situ reagent generation to final cyclization.

Experimental Protocol

Materials & Equipment

| Reagent | CAS No.[1] | Equiv. | Role |

| Methyl Bromopyruvate | 7425-63-0 | 1.0 | Electrophile ( |

| Carbon Disulfide (CS₂) | 75-15-0 | 1.1 | Thio-source |

| Ammonium Hydroxide (25-28%) | 1336-21-6 | 2.2 | Amine source & Base |

| Ethanol (Absolute) | 64-17-5 | Solvent | Reaction Medium |

| Diethyl Ether | 60-29-7 | Wash | Purification |

Equipment:

-

Three-neck round-bottom flask (250 mL) equipped with a reflux condenser and addition funnel.

-

Magnetic stirrer with temperature control.[2]

-

Ice-water bath.

-

Vacuum filtration setup (Büchner funnel).

Step-by-Step Procedure

Step 1: In-Situ Preparation of Ammonium Dithiocarbamate

-

Charge the reaction flask with Ethanol (50 mL) and Ammonium Hydroxide (2.2 equiv) .

-

Cool the solution to 0–5 °C using an ice bath.

-

Add Carbon Disulfide (1.1 equiv) dropwise over 15 minutes. Caution: Exothermic reaction.

-

Stir the mixture at 0–5 °C for 30 minutes . A yellow/orange precipitate (ammonium dithiocarbamate) may begin to form; this is normal.

Step 2: Hantzsch Condensation

-

Dissolve Methyl Bromopyruvate (1.0 equiv) in a minimal amount of Ethanol (10–20 mL).

-

Add the bromopyruvate solution dropwise to the dithiocarbamate mixture at 0–5 °C over 20 minutes.

-

Expert Note: Slow addition prevents multiple alkylations or polymerization side reactions.

-

-

Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 1 hour.

-

Heat the mixture to Reflux (approx. 78 °C) for 2–3 hours .

-

Checkpoint: The reaction mixture should turn from a suspension to a clearer solution, then precipitate the product as it progresses. TLC (Hexane:EtOAc 1:1) should show consumption of the bromopyruvate (

) and appearance of a lower

-

Step 3: Workup & Purification [3][4]

-

Cool the reaction mixture to room temperature, then place in an ice bath for 1 hour to maximize precipitation.

-

Add Ice-Cold Water (100 mL) to the flask to complete precipitation of the thiazole.

-

Filter the solid under vacuum.

-

Wash the filter cake sequentially with:

-

Cold Water (2 x 30 mL) – removes inorganic salts (NH₄Br).

-

Cold Ethanol (1 x 10 mL) – removes unreacted organic starting materials.

-

Diethyl Ether (1 x 20 mL) – facilitates drying.

-

-

Dry the solid in a vacuum oven at 45 °C for 6 hours.

Results & Characterization

Expected Data

| Parameter | Specification |

| Appearance | Pale yellow to off-white crystalline solid |

| Yield | 75% – 85% |

| Melting Point | 138 – 142 °C (dec.)[1] |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water |

Spectral Validation

-

¹H NMR (400 MHz, DMSO-d₆):

- 13.80 (s, 1H, -SH/-NH thione tautomer). Broad singlet, exchangeable.

- 7.65 (s, 1H, C5-H of thiazole ring).

- 3.85 (s, 3H, -OCH₃).

-

MS (ESI+): Calculated for C₆H₇NO₂S₂ [M+H]⁺: 190.25. Found: 190.3.

Tautomerism Note:

In the solid state and polar solvents (DMSO), this compound predominantly exists as the thione tautomer (Methyl 2-thioxo-2,3-dihydrothiazole-4-carboxylate). This explains the broad downfield signal in NMR (

Optimization & Troubleshooting (Expert Insights)

Solvent Effects

While Ethanol is the standard green solvent, Methanol can be used if higher solubility of the intermediate is required. However, Ethanol is preferred for the workup as the product is less soluble in it at low temperatures, maximizing yield.

Handling "Oiling Out"

If the product separates as an oil rather than a solid upon water addition:

-

Decant the aqueous layer.

-

Triturate the oil with a small amount of Ethanol/Diethyl Ether (1:1) .

-

Scratch the flask wall with a glass rod to induce crystallization.

Safety Considerations

-

Carbon Disulfide (CS₂): Highly flammable and neurotoxic. Use only in a well-ventilated fume hood.

-

Methyl Bromopyruvate: A potent lachrymator. Handle with double gloves and eye protection. Neutralize glassware with dilute NaOH before cleaning.

References

-

Hantzsch Thiazole Synthesis Mechanism & Applications

- Source: Organic Chemistry Portal. "Hantzsch Thiazole Synthesis."

-

URL:[Link]

-

Synthesis of 2-Mercaptothiazole Derivatives (Analogous Protocols)

- Source:Molecules (MDPI), 2016.

-

URL:[Link]

-

One-Pot Dithiocarbamate Formation

- Methyl Bromopyruvate Reagent Data: Source: Sigma-Aldrich Product Sheet.

- Preparation of Ammonium Dithiocarbamate (Patent)

Sources

- 1. Mercaptobenzothiazole - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Characterization and In-Vitro Antimicrobial Studies of M2++ Complexes of p-Chlorophenyl-, p-Bromophenyl-Dithiocarbamates [scirp.org]

- 3. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 4. Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies [mdpi.com]

- 5. Dithiocarbamate synthesis by amination [organic-chemistry.org]

Application Notes and Protocols for the Synthesis of Thiazole-4-Carboxamides from Methyl Ester Precursors

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The thiazole-4-carboxamide scaffold is a privileged motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including antitumor, anti-inflammatory, and neuroprotective agents.[1][2][3] This document provides a detailed guide for the synthesis of thiazole-4-carboxamides from readily available methyl ester precursors. We will explore the fundamental chemical principles, present validated, step-by-step protocols for two primary synthetic strategies, and offer guidance on the characterization of the final products. This guide is designed to equip researchers with the necessary knowledge to confidently and efficiently synthesize these valuable compounds.

Introduction: The Significance of the Thiazole-4-Carboxamide Core

The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms.[4] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of bioactive molecules. When functionalized with a carboxamide group at the 4-position, the resulting scaffold serves as a versatile platform for developing targeted therapeutics. Thiazole-4-carboxamide derivatives have been shown to exhibit a broad spectrum of biological activities, including cyclooxygenase (COX) inhibition and potent antioxidant effects.[2][4][5] Their prevalence in both FDA-approved drugs and numerous experimental therapies underscores the importance of robust and efficient synthetic routes to access this chemical space.[6]

Synthetic Strategies: From Ester to Amide

The conversion of a methyl thiazole-4-carboxylate to its corresponding carboxamide can be achieved through two primary and reliable pathways:

-

Pathway A: Direct Aminolysis. This is a direct, one-step conversion of the ester to the amide by reaction with a primary or secondary amine.[7][8][9]

-

Pathway B: Two-Step Hydrolysis and Coupling. This method involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a separate amide bond formation step using coupling reagents.[10][11]

The choice between these pathways often depends on the nature of the amine. Simple, unhindered primary and secondary amines are often amenable to direct aminolysis, whereas more complex or electron-deficient amines may necessitate the two-step approach for higher yields and purity.[8][12]

The Chemistry of Direct Aminolysis

Direct aminolysis is a nucleophilic acyl substitution reaction.[8][9] The reaction is typically driven by heating the ester with the desired amine. The mechanism proceeds through a well-established tetrahedral intermediate.[7][8][13]

Mechanism of Direct Aminolysis:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the ester. This initial attack forms a transient tetrahedral intermediate.[8]

-

Intermediate Collapse and Leaving Group Expulsion: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This results in the expulsion of the methoxide (CH₃O⁻) leaving group.[7][9]

-

Proton Transfer: A final, rapid proton transfer from the newly formed protonated amide to the methoxide ion yields the neutral amide product and methanol as a byproduct.[7]

Caption: Synthetic pathways from methyl ester to carboxamide.

Protocol for Direct Aminolysis (Pathway A)

This protocol is suitable for reactive primary and secondary amines.

Materials:

-

Methyl thiazole-4-carboxylate

-

Amine (primary or secondary), 1.2 - 2.0 equivalents

-

High-boiling point solvent (e.g., ethylene glycol, DMF, or neat conditions)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

Procedure:

-

To a round-bottom flask, add methyl thiazole-4-carboxylate (1.0 eq) and the desired amine (1.2-2.0 eq).

-

If using a solvent, add it to the flask (a molar ratio of Glycol:ester:amine=4-10:1:1 can be beneficial). [12]For solvent-free conditions, proceed to the next step. [14]3. Heat the reaction mixture to reflux (typically 100-160 °C) and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is consumed. Reaction times can vary from a few hours to overnight.

-

Once the reaction is complete, cool the mixture to room temperature.

-

If the product precipitates upon cooling, it can be isolated by filtration. Wash the solid with a cold, non-polar solvent (e.g., diethyl ether or hexanes) to remove impurities.

-

If the product remains in solution, perform an appropriate workup. This may involve diluting the reaction mixture with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Protocol for Two-Step Synthesis (Pathway B)

Part 1: Hydrolysis of Methyl Thiazole-4-Carboxylate

Materials:

-

Methyl thiazole-4-carboxylate

-

Sodium hydroxide (NaOH) solution (e.g., 10% aqueous)

-

Hydrochloric acid (HCl) solution (e.g., 6 M)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

Procedure:

-

In a round-bottom flask, dissolve methyl thiazole-4-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide (2.0-3.0 eq). [15]2. Heat the mixture to reflux for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material. [15]3. Cool the reaction mixture in an ice bath.

-

Slowly acidify the solution with 6 M HCl until the pH is approximately 3. A precipitate should form. [15]5. Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product, thiazole-4-carboxylic acid, by vacuum filtration.

-

Wash the solid with a small amount of cold water and dry it under vacuum. The product is often pure enough for the next step without further purification.

Part 2: EDC/HOBt Mediated Amide Coupling

Materials:

-

Thiazole-4-carboxylic acid (from Part 1)

-

Amine (primary or secondary), 1.1 equivalents

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1.2 equivalents

-

1-Hydroxybenzotriazole (HOBt), 1.2 equivalents

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA), 2.0-3.0 equivalents

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Round-bottom flask with magnetic stirrer and nitrogen atmosphere

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add thiazole-4-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DCM or DMF.

-

Cool the mixture to 0 °C in an ice bath.

-

Add DIPEA or TEA (2.0-3.0 eq) to the mixture and stir for 10 minutes.

-

Add EDC (1.2 eq) portion-wise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired thiazole-4-carboxamide. [1]

Product Characterization

The synthesized thiazole-4-carboxamides should be thoroughly characterized to confirm their structure and purity. The following table provides expected analytical data for a representative product.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the thiazole ring protons (typically in the aromatic region), protons of the amide N-substituents, and the amide N-H proton (if applicable, often a broad singlet). The chemical shift of the thiazole protons will be influenced by the substituents. [15][16] |

| ¹³C NMR | Resonances for the carbonyl carbon (typically ~160-175 ppm), carbons of the thiazole ring, and carbons of the amide substituents. [1][17] |

| Infrared (IR) Spectroscopy | A strong absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1630-1680 cm⁻¹. An N-H stretching band may be observed around 3200-3400 cm⁻¹ for primary and secondary amides. [16][17][18] |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target compound. [1][16] |

Conclusion

The synthesis of thiazole-4-carboxamides from methyl ester precursors is a fundamental transformation in medicinal chemistry. Both direct aminolysis and the two-step hydrolysis-coupling sequence are robust and versatile methods. The choice of method will depend on the specific substrates and the desired scale of the reaction. By understanding the underlying chemical principles and following the detailed protocols provided in these application notes, researchers can confidently synthesize a wide array of thiazole-4-carboxamide derivatives for further investigation in drug discovery and development programs.

References

-

Master Organic Chemistry. Formation of Amides From Esters. [Link]

-

Chemistry Steps. (2020, February 24). Esters Reaction with Amines – The Aminolysis Mechanism. [Link]

-

Lin, Y. S., et al. (2026, February 5). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. PMC. [Link]

-

Peng, Y., et al. (2019, January 29). Synthesis and antitumor activities of 2-(piperidin-4-yl)-thiazole-4-carboxamides analogues of tubulysins. ResearchGate. [Link]

-

ResearchGate. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF. [Link]

-

Kumar, S., et al. (2018, May 29). A concise and efficient route to the total synthesis of bacillamide A and its analogues. Arkivoc. [Link]

- Google Patents.

- Google Patents.CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.

-

Gunda, G., et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

-

Al-Warhi, T., et al. (2023, August 6). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega. [Link]

-

ResearchGate. (2025, December 6). Short and efficient synthesis of 5-aminothiazole-4-carboxamide. [Link]

-

MDPI. (2024, July 8). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. [Link]

-

PMC. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

-

PMC. (2025, September 19). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. [Link]

-

Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. [Link]

-

PMC. (2023, August 6). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. [Link]

-

ResearchGate. Synthesis of thiazolylcarboxamides of 4a–d and 5a–d. [Link]

-

Taylor & Francis Online. (2023, August 29). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

-

ResearchGate. (2016, October 20). Can I convert ester to amide in one step? Please suggest some good methods?. [Link]

-

ResearchGate. (2010, August 1). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. [Link]

-

PMC. (2024, July 27). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. [Link]

-

New Drug Approvals. (2016, July 11). thiazole derivative. [Link]

-

MDPI. (2009, March 24). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. [Link]

-

MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

-

Semantic Scholar. (2015, February 27). Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. [Link]

- Google Patents.AU2009243401A1 - Thiazol-4-carboxylic acid esters and thioesters as plant protection agents.

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

- Google Patents.US3274207A - Processes for preparing thiazole carboxylic acids.

-

Aapptec Peptides. Coupling Reagents. [Link]

-

University of Calgary. Ch20: Hydrolysis of Esters. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent [mdpi.com]

- 4. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. echemi.com [echemi.com]

- 9. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 12. US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds - Google Patents [patents.google.com]

- 13. Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. arkat-usa.org [arkat-usa.org]

- 15. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]

- 16. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 17. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Microwave-assisted synthesis of Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate

Topic: Microwave-Assisted Synthesis of Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate

Introduction: Accelerating Thiazole Synthesis for Drug Discovery

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals due to its wide range of biological activities.[1] this compound, in particular, is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The traditional Hantzsch thiazole synthesis, while effective, often requires long reaction times and can lead to the formation of byproducts.[1]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing microwave energy to directly and efficiently heat the reaction mixture, MAOS can dramatically reduce reaction times, improve yields, and enhance product purity.[2] This approach aligns with the principles of green chemistry by minimizing energy consumption and often allowing for the use of less hazardous solvents.[3]

This application note provides a detailed protocol for the rapid and efficient synthesis of this compound using a dedicated microwave reactor. The methodology is based on a modified Hantzsch-type condensation, leveraging the enhanced reaction rates afforded by microwave irradiation.

Reaction Mechanism: The Hantzsch Thiazole Synthesis

The synthesis proceeds via the Hantzsch thiazole synthesis, a classic condensation reaction. In this specific application, the reaction involves the cyclization of methyl bromopyruvate with a dithiocarbamate salt. The generally accepted mechanism involves the initial formation of a thioamide-like intermediate, followed by an intramolecular nucleophilic attack and subsequent dehydration to form the aromatic thiazole ring.

Caption: Proposed mechanism for the Hantzsch synthesis of the target thiazole.

Experimental Protocol

This protocol is designed for use with a dedicated laboratory microwave synthesis reactor equipped with temperature and pressure sensors.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Purity | Supplier |

| Methyl bromopyruvate | C₄H₅BrO₃ | 180.99 | ≥97% | Sigma-Aldrich |

| Ammonium dithiocarbamate | CH₅N₃S₂ | 111.21 | ≥98% | TCI Chemicals |

| Ethanol (anhydrous) | C₂H₅OH | 46.07 | ≥99.5% | Fisher Scientific |

| Ethyl acetate | C₄H₈O₂ | 88.11 | HPLC grade | VWR Chemicals |

| Hexane | C₆H₁₄ | 86.18 | HPLC grade | VWR Chemicals |

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Methyl bromopyruvate is a lachrymator and corrosive. Handle with extreme care.

-

Microwave reactions are conducted in sealed vessels under pressure. Use only vessels and caps specified by the microwave reactor manufacturer.[4]

-

Ensure the microwave reactor's safety features are operational. Never exceed the recommended temperature and pressure limits for the vessel.

Step-by-Step Procedure

-

Reagent Preparation:

-

In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add ammonium dithiocarbamate (1.1 mmol, 122 mg).

-

Add 4 mL of anhydrous ethanol to the vial.

-

-

Microwave-Assisted Reaction:

-

Carefully add methyl bromopyruvate (1.0 mmol, 181 mg) to the suspension.

-

Seal the vial with a dedicated microwave cap.

-

Place the vial in the microwave reactor cavity.

-

Irradiate the mixture according to the parameters in the table below. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

| Parameter | Value |

| Microwave Power | 100-300 W (dynamic power control) |

| Temperature | 80 °C |

| Ramp Time | 2 minutes |

| Hold Time | 10 minutes |

| Stirring | High |

-

Workup and Purification:

-

After the reaction is complete, allow the vial to cool to room temperature (below 50°C) before carefully opening it.

-

Transfer the reaction mixture to a round-bottom flask.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Redissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

Expected Results

| Method | Reaction Time | Yield (%) | Purity (%) |

| Microwave-Assisted | 10-15 minutes | 85-95 | >95 |

| Conventional Heating | 2-4 hours | 60-75 | Variable |

The microwave-assisted method demonstrates a significant reduction in reaction time and a notable increase in yield compared to conventional heating methods.[1]

Experimental Workflow

Caption: Overview of the microwave-assisted synthesis workflow.

Conclusion

This application note details a robust and highly efficient microwave-assisted protocol for the synthesis of this compound. The significant advantages in terms of reaction speed and yield make this method particularly suitable for high-throughput synthesis and library generation in drug discovery and development settings. The principles outlined here can be adapted for the synthesis of a variety of other thiazole derivatives.

References

-

Ajani OO, Obafemi CA, Nwinyi OC, Akinpelu DA. Microwave assisted synthesis and antimicrobial activity of 2-quinoxalinone-3-hydrazone derivatives. Bioorg Med Chem. 2010;18(1):214–221. [Link]

-

A new microwave-assisted method for the synthesis of 2-substituted-thiazol-4(5H)-one via Hantzsch condensation. Rasayan J. Chem. 2022;15(1):494-498. [Link]

-

Microwave-assisted synthesis and antioxidant properties of hydrazinyl thiazolyl coumarin derivatives. Molecules. 2012;17(4):4584-4601. [Link]

-

An Efficient and Rapid Synthesis of 2-amino-4-arylthiazoles Employing Microwave Irradiation in Water. E-Journal of Chemistry. 2011;8(3):1231-1237. [Link]

-

Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry. 2019;13(1):114. [Link]

-

Microwave-assisted synthesis and anti-YFV activity of 2,3-diaryl-1,3-thiazolidin-4-ones. J Pharm Pharm Sci. 2005;8(3):426-429. [Link]

-

Microwave Assisted and Efficient Synthesis of Substituted Thiazole Acid Derivatives. Bentham Science Publishers. Accessed February 14, 2026. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Accessed February 14, 2026. [Link]

-

Microwave assisted synthesis, the most efficient method for the synthesis of thiazolidin-4-ones from thiosemicarbazones. SciForum. Accessed February 14, 2026. [Link]

-

Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules. 2011;16(10):8879-8888. [Link]

- Method for preparing 2-mercaptothiazole. European Patent Office. Accessed February 14, 2026.

-

Microwave assisted tandem reactions for the synthesis of 2-hydrazolyl-4-thiazolidinones. Tetrahedron Lett. 2011;52(43):5614-5617. [Link]

-

Green Synthesis of Thiazoles and Thiadiazoles having Anticancer Activities under Microwave Irradiation. Bentham Science Publishers. Accessed February 14, 2026. [Link]

Sources

Application Notes & Protocols: Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate as a Versatile Ligand in Coordination Chemistry

Abstract

This technical guide provides a comprehensive overview of Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate, a heterocyclic compound with significant potential as a versatile ligand in coordination chemistry. Thiazole derivatives are foundational scaffolds in medicinal chemistry, catalysis, and materials science due to their unique electronic properties and diverse coordination abilities.[1][2][3] This document details the ligand's structural features, provides a representative synthesis protocol, and offers in-depth methodologies for the preparation and characterization of its metal complexes. We explore the causality behind experimental choices and discuss the potential applications of these coordination compounds, particularly in drug development and materials science, grounding all claims in authoritative scientific literature.

Introduction to the Ligand: Structural & Coordination Potential

This compound is a multifunctional molecule poised for complexation with a wide range of metal ions. Its structure features a 1,3-thiazole ring, a platform known for its robust coordination capabilities.[4]

Key Structural Features:

-

1,3-Thiazole Core: A five-membered aromatic ring containing both a sulfur and a nitrogen atom. This moiety is intrinsically fluorescent and is found in numerous biologically active molecules, including vitamin B1.[5]

-

Sulfanyl Group (-SH) at C2: This thiol group is a primary coordination site. Upon deprotonation, the resulting thiolate is a soft donor, showing high affinity for soft metal ions.

-

Thiazole Nitrogen (N3): The endocyclic nitrogen atom possesses a lone pair of electrons, making it a potent Lewis base and a hard donor site for metal coordination.[6]

-

Carboxylate Group (-COOCH₃) at C4: The carbonyl oxygen of the ester group can act as an additional donor atom, enabling chelation and potentially leading to the formation of highly stable five- or six-membered rings with a metal center.

Tautomerism and Coordination Modes:

A critical feature of this ligand is its existence in a tautomeric equilibrium between the thiol form (containing an S-H bond) and the thione form (containing an N-H bond and a C=S double bond).[7][8] The dominant tautomer and the subsequent coordination mode can be influenced by the solvent, pH, and the nature of the metal ion. This versatility allows the ligand to act as:

-

Monodentate: Coordinating through the deprotonated sulfur atom (thiolate) or the thiazole nitrogen.

-

Bidentate: Forming a chelate ring by coordinating through the thiazole nitrogen and the deprotonated sulfanyl sulfur (N,S-chelation) or through the thiazole nitrogen and the carbonyl oxygen (N,O-chelation).[9][10]

-

Bridging Ligand: Linking two or more metal centers, which is particularly relevant for the construction of coordination polymers and metal-organic frameworks (MOFs).[5]

The presence of multiple donor atoms with different hard/soft characteristics makes this compound an attractive candidate for creating stable complexes with diverse transition metals, lanthanides, and main group elements.[4][5][11]

Synthesis and Characterization of the Ligand

While numerous methods exist for thiazole synthesis, the Hantzsch thiazole synthesis and its variations provide a reliable route.[12] The following protocol is a representative method for synthesizing the title ligand and similar derivatives.

Protocol 2.1: Synthesis of this compound

This procedure is adapted from established methods for the synthesis of functionalized thiazoles.[13]

Materials:

-

Methyl 3-bromo-2-oxopropanoate

-

Ammonium dithiocarbamate

-

Ethanol

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ammonium dithiocarbamate (1.1 equivalents) in absolute ethanol (15 mL per gram of dithiocarbamate).

-

Addition of Reactant: To this stirring solution, add a solution of methyl 3-bromo-2-oxopropanoate (1.0 equivalent) in ethanol dropwise at room temperature. The addition should be controlled to manage any exotherm.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

-

Purification: Redissolve the crude residue in ethyl acetate. Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any acid and remove water-soluble byproducts, followed by a wash with brine.

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Final Purification: The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound as a solid.

Characterization of the Ligand: The identity and purity of the synthesized ligand should be confirmed using standard analytical techniques before its use in coordination reactions.

| Technique | Expected Observations | Purpose |

| ¹H NMR | Signals corresponding to the thiazole ring proton, the methyl ester protons, and a broad, exchangeable signal for the sulfanyl (-SH) proton. | Confirms molecular structure and proton environment. |

| ¹³C NMR | Resonances for the thiazole ring carbons, the carbonyl carbon, and the methyl ester carbon. | Confirms the carbon backbone of the molecule. |

| FT-IR | Characteristic bands for C=N (thiazole ring), C=O (ester), and a weak S-H stretch. | Identifies key functional groups. |

| Mass Spec. | A molecular ion peak corresponding to the calculated mass of C₅H₅NO₂S₂. | Confirms molecular weight and formula. |

| Elemental | Experimental percentages of C, H, N, S should match theoretical values. | Verifies elemental composition and purity. |

Synthesis of Metal Complexes: A General Protocol

The affinity of thiazole-based ligands to coordinate with transition metal ions is a cornerstone of their application.[9] The following general protocol can be adapted for the synthesis of complexes with various metal salts such as those of Cu(II), Co(II), Ni(II), and Zn(II).[6][10]

Protocol 3.1: General Synthesis of a Metal-(Ligand)₂ Complex

Causality: This procedure utilizes a direct reaction between the ligand and a metal salt. Refluxing provides the necessary thermal energy to overcome the activation barrier for ligand substitution.[14] The choice of solvent is critical; alcohols like ethanol or methanol are often used as they can dissolve both the organic ligand and many inorganic metal salts.[6] A 2:1 ligand-to-metal molar ratio is commonly employed to satisfy the coordination sphere of divalent metal ions, often resulting in complexes of the type [ML₂X₂] or [ML₂] if the ligand acts as a bidentate, monoanionic species.[6][15]

Materials:

-

This compound (Ligand, L)

-

Metal(II) salt (e.g., CuCl₂, Co(OAc)₂, Ni(NO₃)₂, ZnCl₂)

-

Absolute Ethanol or Methanol

-

Triethylamine or Sodium Acetate (optional, as a base)

Procedure:

-

Ligand Solution: Dissolve the ligand (2.0 mmol) in 20 mL of absolute ethanol in a 100 mL round-bottom flask. Gentle warming may be required to achieve complete dissolution.

-

Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (1.0 mmol) in 15 mL of absolute ethanol.

-

Complexation: Add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change or the formation of a precipitate is often observed, indicating complex formation.

-

pH Adjustment (Optional): If the sulfanyl proton needs to be removed to facilitate coordination as a thiolate, add a few drops of a weak base like triethylamine or an ethanolic solution of sodium acetate to the mixture.[10]

-

Reflux: Heat the reaction mixture to reflux for 2-4 hours to ensure the reaction goes to completion.[6][10]

-

Isolation: Cool the flask to room temperature, then place it in an ice bath to maximize precipitation.

-

Filtration and Washing: Collect the solid complex by vacuum filtration. Wash the precipitate with cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.

-

Drying: Dry the resulting colored powder in a vacuum desiccator over silica gel.

Caption: General workflow for the synthesis of metal complexes.

Physicochemical Characterization of Complexes

Thorough characterization is essential to confirm the successful formation of the coordination complex and to elucidate its structure and bonding.

4.1. Spectroscopic Techniques

-

FT-IR Spectroscopy: This is a powerful tool for identifying which donor atoms are involved in coordination.

-

Evidence of Thiolate Coordination: The disappearance of the weak ν(S-H) band (typically ~2550 cm⁻¹) from the free ligand spectrum is strong evidence of deprotonation and coordination via the sulfur atom.[7]

-

Evidence of Nitrogen Coordination: A shift in the ν(C=N) stretching frequency of the thiazole ring (typically 1600-1650 cm⁻¹) to a different wavenumber in the complex spectrum indicates the involvement of the ring nitrogen in bonding.[16]

-

Confirmation of Bonding: The appearance of new, low-frequency bands in the far-IR region (below 600 cm⁻¹) can be assigned to ν(M-N) and ν(M-S) vibrations, providing direct evidence of coordination.[16][17]

-

-

UV-Visible Spectroscopy: Electronic spectra provide insight into the electronic structure of the complexes.

-

Ligand Transitions: The free ligand will exhibit absorptions in the UV region corresponding to π→π* and n→π* transitions within the thiazole ring.[7]

-

Complex Transitions: In the spectra of the complexes, these bands may be shifted (bathochromic or hypsochromic shifts). New bands may appear in the visible region due to d-d electronic transitions (for transition metals) or Ligand-to-Metal Charge Transfer (LMCT) bands, which are diagnostic of complex formation.[18][19]

-

-

NMR Spectroscopy (for Diamagnetic Complexes): For complexes with metals like Zn(II) or Cd(II), NMR is invaluable.

-

The disappearance of the -SH proton signal in the ¹H NMR spectrum confirms deprotonation.[19]

-

Shifts in the chemical shifts of protons and carbons near the coordination sites (e.g., the thiazole ring) compared to the free ligand provide clear evidence of coordination.

-

4.2. Structural and Analytical Techniques

-

Single-Crystal X-ray Diffraction: This is the most definitive method for structural elucidation. It provides precise information on:

-

Elemental Analysis and Molar Conductance:

-

Elemental analysis (C, H, N, S) is used to confirm the empirical formula and stoichiometry of the complex (e.g., ML₂).[10]

-

Molar conductance measurements in solvents like DMF or DMSO help determine if the complex is electrolytic or non-electrolytic, indicating whether anions are inside or outside the coordination sphere.[10][22]

-

Potential Applications in Research and Development

The coordination complexes of thiazole derivatives are not merely of academic interest; they possess significant potential in applied fields, particularly for drug development professionals.[1][23]

-

Antimicrobial and Antifungal Agents: The thiazole nucleus is a key component of many antimicrobial drugs.[2][3] Chelation to a metal ion can enhance this biological activity, often attributed to increased lipophilicity (facilitating passage through cell membranes) and interaction with biological targets.[3][16]

-

Anticancer Therapeutics: Many metal complexes, especially those of copper, ruthenium, and platinum, exhibit potent anticancer properties.[4][24] Thiazole-based complexes have been shown to induce apoptosis and inhibit key enzymes like topoisomerase in cancer cell lines.[24] The dual-metal strategy, incorporating two different metals, presents a promising avenue for developing synergistic anticancer agents.[4]

-

Catalysis: The defined and tunable coordination environment around a metal center makes these complexes candidates for catalysts in organic synthesis, such as in oxidation or hydrogenation reactions.[11]

-

Luminescent Materials and Sensors: The intrinsic fluorescence of the thiazole moiety can be modulated upon coordination to a metal ion.[5] This property can be exploited to develop luminescent materials for applications like OLEDs or chemical sensors, where changes in luminescence signal the presence of a specific analyte.[5][20]

Caption: Potential application pathways for the metal complexes.

References

-

Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. (2016). ResearchGate. Available at: [Link]

-

Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). PMC. Available at: [Link]

-

Coordination chemistry of thiazoles, isothiazoles and thiadiazoles. (2015). ResearchGate. Available at: [Link]

-

Manganese(Ii) Coordination Compounds of Thiazole-Hydrazone Based Nnn-Donor Ligands: Synthesis, Characterization and Catalytic Activity. (2022). SSRN. Available at: [Link]

- SYNTHESIS OF THIAZOLINE COMPLEXES OF Cu (II), Ni (II) AND Co (II) TRANSITION METALS. (2016). Journal of Advance Research in Applied Science.

-

Green synthesis of metal complexes of thiazole-based schiff. (n.d.). ResearchGate. Available at: [Link]

-

Thiazole- and Thiadiazole-Based Metal–Organic Frameworks and Coordination Polymers for Luminescent Applications. (2019). MDPI. Available at: [Link]

-

Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases with In-vitro. (2017). Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol. (2021). PMC. Available at: [Link]

-

Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (n.d.). RSC Advances. Available at: [Link]

-

Novel thiazole–phthalimide-based heterobimetallic Cu(II)–M(II) complexes: synthesis, characterization, and therapeutic properties against arsenic-induced lung damage in rats. (n.d.). RSC Publishing. Available at: [Link]

-

Synthesis of Thiazole Ligand Complexes. (2015). Scribd. Available at: [Link]

-

Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. (n.d.). ResearchGate. Available at: [Link]

-

In silico study, synthesis, and antineoplastic evaluation of thiazole-based sulfonamide derivatives and their silver complexes with expected carbonic anhydrase inhibitory activity. (n.d.). PMC. Available at: [Link]

-

New silver(i) thiazole-based coordination polymers: structural and photophysical investigation. (n.d.). ResearchGate. Available at: [Link]

-

Some thiazole-metal complexes with antitumor activity. (n.d.). ResearchGate. Available at: [Link]

-

Incorporating the Thiazolo[5,4-d]thiazole Unit into a Coordination Polymer with Interdigitated Structure. (2018). MDPI. Available at: [Link]

-

A sulfur-containing Cd(II) coordination polymer assembled from 4-(4-pyridinyl)thiazole-2-thiol: synthesis, crystal structure, properties, and Hirshfeld surface analysis. (2024). Taylor & Francis Online. Available at: [Link]

-

Biologically active metal complexes containing thiazole core: Synthesis and spectral characterization. (2020). ResearchGate. Available at: [Link]

-

First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. (n.d.). PMC. Available at: [Link]

- Synthesis and characterization of transition metal complexes with newly synthesized substituted benzothiazole. (n.d.). Journal of Chemical and Pharmaceutical Research.

-

Synthesis and Spectroscopic Characterization for Some Metal ion Complexes with 2-Hydroxy-3-((5-Mercapto-1,3,4-Thiadiazol-2-yl)Diazenyl)-1-Naphthaldehyde. (2016). Baghdad Science Journal. Available at: [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). PMC. Available at: [Link]

-

Spectroscopic studies of Th(IV), La(III) and Pb(II) complexes of 4-trifluoroacetyl and 4-trichloroacetyl derivatives of 3-methyl. (n.d.). SciSpace. Available at: [Link]

-

Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. (2013). PMC. Available at: [Link]

-

Synthesis and Spectral Identification of Some Transition Metal Complexes with New Derivative Of of N-(5-Sulfanyl-1,3,4-Thiadiazol-2-yl) Benzene Sulfonamidem Ligand. (n.d.). Walsh Medical Media. Available at: [Link]

-

Two Novel Crystal Structures of 2Mercapto1,3,4-thiadiazole Complexes with Mercury (II) Chloride. (n.d.). ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel thiazole–phthalimide-based heterobimetallic Cu( ii )–M( ii ) complexes: synthesis, characterization, and therapeutic properties against arsenic- ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07055D [pubs.rsc.org]

- 5. Thiazole- and Thiadiazole-Based Metal–Organic Frameworks and Coordination Polymers for Luminescent Applications [mdpi.com]

- 6. nnpub.org [nnpub.org]

- 7. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijper.org [ijper.org]

- 11. papers.ssrn.com [papers.ssrn.com]

- 12. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Methyl 2-Aminothiazole-4-carboxylate | 118452-04-3 [chemicalbook.com]

- 14. files.sdiarticle5.com [files.sdiarticle5.com]

- 15. scribd.com [scribd.com]

- 16. researchgate.net [researchgate.net]

- 17. walshmedicalmedia.com [walshmedicalmedia.com]

- 18. jocpr.com [jocpr.com]

- 19. scispace.com [scispace.com]

- 20. tandfonline.com [tandfonline.com]

- 21. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bsj-ojs.uobaghdad.edu.iq [bsj-ojs.uobaghdad.edu.iq]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Procedure for oxidation of Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate to sulfones

This Application Note is designed for researchers and process chemists optimizing the synthesis of thiazole sulfones. It addresses the specific oxidation of Methyl 2-(alkylthio)-1,3-thiazole-4-carboxylate derivatives.

Important Chemical Clarification

-

Substrate Identity: The name "Methyl 2-sulfanyl-1,3-thiazole-4-carboxylate" (CAS 16042-25-4) typically refers to the thiol (R-SH) or thione tautomer.

-